molecular formula C15H21N3O B1335169 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol CAS No. 825608-36-4

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

Cat. No. B1335169
M. Wt: 259.35 g/mol
InChI Key: CCYPWQGZHYYQPS-UHFFFAOYSA-N
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Description

“1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol” is a biochemical used for proteomics research . It has a molecular formula of C15H21N3O and a molecular weight of 259.35 .

Scientific Research Applications

Antifungal Applications

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol derivatives have shown significant potential in antifungal applications. For example, derivatives of this compound have exhibited potent minimum inhibitory concentrations (MICs) against strains like Candida albicans, indicating strong antifungal activity. This was particularly noted in compounds featuring the indole scaffold, which played a crucial role in enhancing their effectiveness against fungal infections (Guillon et al., 2009).

Structural and Computational Studies

The compound has been a subject of structural and computational studies to understand its molecular geometry and interactions. For instance, studies involving density functional calculations have been conducted to analyze its molecular structure, electrostatic potential maps, and frontier molecular orbitals. Such research provides valuable insights into how the compound interacts at the molecular level and its potential applications in drug design (Şahin et al., 2017).

Anti-Tubercular Activity

Research into the anti-tubercular properties of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol derivatives has revealed their potential as agents against Mycobacterium tuberculosis. Some synthesized analogues have shown moderate to very good activity against different tuberculosis strains, highlighting the compound's relevance in addressing this global health issue (Naidu et al., 2016).

Antimicrobial Applications

Several derivatives of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol have been synthesized and evaluated for their antimicrobial activities. They have shown notable antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Gaikwa et al., 2009).

Electrochemical Studies

The compound has been studied in electrochemical contexts, particularly in the synthesis of highly conjugated bisindolyl-p-quinone derivatives. These studies have implications for the development of new electrochemical synthesis methods and applications in materials science (Amani et al., 2012).

Potential in Treating Cognitive Disorders

N1-phenylsulphonyl indole derivatives of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol have shown promise as 5-HT6 receptor ligands, indicating potential applications in treating cognitive disorders. This highlights the compound's relevance in neuropharmacology and mental health research (Nirogi et al., 2016).

Future Directions

The future directions for “1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, related compounds have shown antibacterial activity , suggesting potential use in treating bacterial infections.

properties

IUPAC Name

1-indol-1-yl-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYPWQGZHYYQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

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